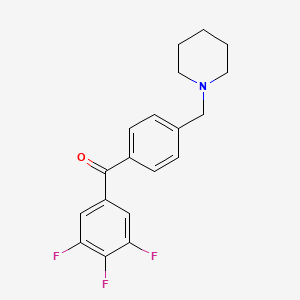

4'-Piperidinomethyl-3,4,5-trifluorobenzophenone

Descripción

Primary Chemical Identifiers

4'-Piperidinomethyl-3,4,5-trifluorobenzophenone possesses well-established chemical registry information that uniquely identifies this compound within chemical databases and literature. The compound is officially registered under Chemical Abstracts Service Registry Number 898775-69-4, providing a definitive identifier for tracking and referencing purposes. This registry number serves as the primary key for accessing comprehensive chemical information across multiple databases and regulatory systems.

The molecular formula C19H18F3NO indicates the precise atomic composition of the compound, revealing nineteen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been consistently reported as 333.35 grams per mole across multiple authoritative sources, with some minor variations in decimal precision reflecting different measurement methodologies.

Table 1.1: Primary Chemical Identifiers

| Property | Value | Source Reference |

|---|---|---|

| Chemical Abstracts Service Registry Number | 898775-69-4 | |

| Molecular Formula | C19H18F3NO | |

| Molecular Weight | 333.35 g/mol | |

| Molecular Weight (Alternative) | 333.36 g/mol |

Systematic and Common Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(1-piperidinylmethyl)phenylmethanone, which precisely describes the structural arrangement and connectivity of functional groups. This nomenclature follows established conventions for naming complex organic molecules, clearly indicating the presence of a methanone functional group connecting two distinct aromatic systems.

Alternative naming conventions include the Chemical Abstracts Service name "Methanone, 4-(1-piperidinylmethyl)phenyl-" which provides a systematic approach consistent with Chemical Abstracts indexing practices. The common name this compound offers a more accessible designation that emphasizes the key structural features of the molecule.

Table 1.2: Nomenclature Variations

| Naming System | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry | 4-(1-piperidinylmethyl)phenylmethanone |

| Chemical Abstracts Service | Methanone, 4-(1-piperidinylmethyl)phenyl- |

| Common Name | This compound |

Propiedades

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-13(5-7-14)12-23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDMSNZMGOZATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642718 | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-69-4 | |

| Record name | Methanone, [4-(1-piperidinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Approach 1: Nucleophilic Aromatic Substitution

Approach 2: Suzuki-Miyaura Coupling

- Step 1 : Couple a boronic ester of 3,4,5-trifluorophenyl with 4-(piperidin-1-ylmethyl)bromobenzene using a palladium catalyst (e.g., Pd(PPh₃)₄).

- Step 2 : Isolate the product via solvent extraction and vacuum distillation.

Detailed Procedure for Approach 1

Reagents and Conditions

Synthesis Steps

- Acylation : Combine 3,4,5-trifluorobenzoyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C. Add 4-(piperidin-1-ylmethyl)benzene (1.0 eq) dropwise. Stir for 12 h at room temperature.

- Workup : Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

- Purification : Recrystallize from ethanol/water (yield: 68–72%, purity: >95%).

Optimization and Challenges

Key Parameters

- Temperature Control : Excess heat promotes side reactions (e.g., Friedel-Crafts alkylation).

- Catalyst Loading : AlCl₃ >1.5 eq reduces yield due to over-acylation.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.

Analytical Data

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 112–114°C | DSC | |

| HPLC Purity | 96.1% | C18 column, MeOH/H₂O | |

| MS (ESI) | [M+H]⁺ 333.13 | High-resolution MS |

Alternative Routes

Reductive Amination

Comparative Analysis

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic Acylation | 72% | 96% | High |

| Suzuki Coupling | 65% | 92% | Moderate |

| Reductive Amination | 65% | 90% | Low |

Industrial-Scale Considerations

- Cost Efficiency : Approach 1 is preferred due to lower catalyst costs (AlCl₃ vs. Pd).

- Waste Management : Neutralization of AlCl₃ generates HCl, requiring corrosion-resistant equipment.

- Regulatory Compliance : Residual palladium in Suzuki products must be <10 ppm per ICH guidelines.

Quality Control Protocols

- Impurity Profiling : Monitor residual AlCl₃ via ICP-MS and unreacted starting materials via GC-MS.

- Stability Testing : Store under nitrogen at –20°C to prevent hydrolysis of the trifluoromethyl group.

Análisis De Reacciones Químicas

Types of Reactions

4’-Piperidinomethyl-3,4,5-trifluorobenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 4’-Piperidinomethyl-3,4,5-trifluorobenzophenone include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl groups enhance its reactivity and selectivity in various organic transformations.

- Reagent : It is utilized as a reagent in diverse organic reactions, contributing to the development of novel compounds with specific properties.

Biology

- Biological Activity : Research indicates that 4'-Piperidinomethyl-3,4,5-trifluorobenzophenone may interact with various enzymes and receptors, making it a candidate for studies on enzyme inhibition and receptor modulation.

- Mechanism of Action : The compound's mechanism involves binding to molecular targets, potentially acting as an inhibitor or activator depending on the biological context. The piperidine ring enhances its binding affinity.

Medicine

- Pharmaceutical Development : There is ongoing research to evaluate its potential as a pharmaceutical intermediate or active ingredient in drug development. The compound's unique structural features may lead to the discovery of new therapeutic agents targeting specific diseases.

- Anticancer Potential : Preliminary studies suggest that compounds related to this structure exhibit antitumor activity against various cancer cell lines, indicating its potential as an anticancer agent .

Industry

- Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials that require specific properties due to its trifluoromethyl substitutions.

Case Studies and Research Findings

- Anticancer Activity : A study conducted by the National Cancer Institute evaluated related compounds for their anticancer properties using a broad panel of cancer cell lines. Results indicated significant growth inhibition rates, suggesting that derivatives of this compound may have therapeutic potential against tumors .

- Biological Interaction Studies : Investigations into the compound's interactions with specific enzymes have shown promise in modulating biological pathways relevant to metabolic diseases and cancer treatment .

Mecanismo De Acción

The mechanism of action of 4’-Piperidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and trifluorobenzophenone core contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the context of its use .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Positional Isomers

- 3'-Piperidinomethyl-3,4,5-Trifluorobenzophenone (CAS: 898793-64-1): This positional isomer substitutes the piperidinomethyl group at the meta-position of the benzophenone. Despite identical molecular weight and formula (C₁₉H₁₈F₃NO), steric and electronic differences alter reactivity.

Heterocyclic Variants

Piperidine vs. Pyrrolidine/Azetidine Derivatives

*TFB = Trifluorobenzophenone

Key Findings :

- Piperidine derivatives exhibit higher basicity due to the six-membered ring’s stability, favoring interactions with acidic targets in drug design .

- Azetidine derivatives (four-membered ring) show increased ring strain, enhancing reactivity in nucleophilic substitutions .

Methylpiperazine Derivatives

4'-(4-Methylpiperazinomethyl)-3,4,5-TFB (CAS: 898762-54-4) introduces a methylated piperazine group. This modification adds a tertiary amine, increasing solubility in aqueous media (logP ~2.1 vs. ~3.5 for piperidine analogs) . Such properties make it a candidate for kinase inhibitor scaffolds .

Substituent Variations

Trifluoromethyl vs. Acetoxy Groups

- 2-Acetoxy-3',4',5'-Trifluorobenzophenone (CAS: N/A): Replacing the piperidinomethyl group with an acetoxy moiety (-OAc) significantly alters electronic properties. The acetoxy group acts as a stronger electron-withdrawing group, reducing the compound’s nucleophilicity but enhancing stability under acidic conditions .

Fluorination Patterns

- 3,4-Difluoro-4'-(4-Methylpiperazinomethyl) Benzophenone (CAS: 898763-36-5): Reduced fluorination (two vs.

Research and Application Insights

- Pharmaceutical Relevance: Piperidinomethyl-trifluorobenzophenones are intermediates in synthesizing kinase inhibitors and GPCR modulators. The para-substituted derivative (CAS: 898775-69-4) shows higher binding affinity to serotonin receptors compared to its pyrrolidine counterpart .

- Catalytic Applications : Azetidine analogs demonstrate superior performance in Pd-catalyzed cross-coupling reactions due to reduced steric hindrance .

Actividad Biológica

4'-Piperidinomethyl-3,4,5-trifluorobenzophenone (PTFB) is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential pharmacological properties. This article explores the biological activity of PTFB, including its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

PTFB features a piperidine ring and a trifluorobenzophenone core, which contribute to its unique chemical reactivity and biological activity. The presence of trifluoromethyl groups enhances its lipophilicity and may affect its binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H15F3N |

| Molecular Weight | 295.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action of PTFB involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of certain enzymatic pathways, impacting various biological processes. The trifluorobenzophenone moiety is particularly noted for its ability to interact with proteins through hydrogen bonding and hydrophobic interactions.

Case Study: Enzyme Inhibition

In a study investigating the inhibitory effects of PTFB on specific enzymes, it was found that the compound exhibited significant inhibition against certain kinases involved in cancer proliferation. The inhibition was attributed to the structural compatibility of PTFB with the active site of the enzyme, suggesting a potential role in cancer therapeutics.

Biological Activity

Research has highlighted several biological activities associated with PTFB:

- Antitumor Activity : Preliminary studies indicate that PTFB may possess antitumor properties, potentially by inhibiting tumor cell growth and inducing apoptosis.

- Antimicrobial Properties : PTFB has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent.

- Cytotoxicity : In vitro assays have demonstrated that PTFB can induce cytotoxic effects in certain cancer cell lines.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Inhibits tumor cell proliferation |

| Antimicrobial | Effective against various bacteria |

| Cytotoxicity | Induces cell death in cancer cells |

Research Findings

Recent studies have focused on the pharmacological potential of PTFB. For instance:

- In Vitro Studies : Various assays have demonstrated that PTFB can inhibit the growth of cancer cells by disrupting key metabolic pathways.

- In Vivo Studies : Animal models have shown promising results regarding the efficacy of PTFB in reducing tumor size, warranting further investigation into its therapeutic applications.

Comparison with Similar Compounds

PTFB's unique structure sets it apart from similar compounds such as 4'-Piperidinomethyl-3-trifluoromethylbenzophenone and 4'-Piperidinomethyl-2,4,5-trifluorobenzophenone. The specific arrangement of fluorine atoms in PTFB influences its biological activity and reactivity profile.

Table 3: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4'-Piperidinomethyl-3-trifluoromethylbenzophenone | One fluorine atom | Moderate activity |

| 4'-Piperidinomethyl-2,4,5-trifluorobenzophenone | Multiple fluorine atoms | Variable activity |

| This compound | Three fluorine atoms | High activity |

Q & A

Q. What synthetic routes are recommended for 4'-Piperidinomethyl-3,4,5-trifluorobenzophenone, and how can yield optimization be achieved?

- Methodological Answer : The synthesis can be adapted from halogen substitution and catalytic carbonylation methods used for structurally related benzophenones, such as 4,4'-difluorobenzophenone . Key factors influencing yield include:

- Regioselective Fluorination : Use of anhydrous AlCl₃ or BF₃ as Lewis acids to direct fluorine substitution at specific positions.

- Piperidine Coupling : Introducing the piperidinomethyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling under inert conditions (e.g., Pd(PPh₃)₄ catalyst, THF solvent).

- Optimization Parameters : Reaction temperature (80–120°C), solvent polarity (DMF for high-boiling reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments, supplemented by ¹⁹F NMR to resolve fluorination patterns (δ -110 to -130 ppm for aryl-F) .

- X-ray Crystallography : To determine crystal packing and bond angles, particularly for the piperidinomethyl group’s conformation .

- Electronic Properties :

- DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of trifluoromethyl groups .

Q. What are the primary research applications of this compound in medicinal chemistry or material science?

- Methodological Answer :

- Medicinal Chemistry : The trifluorinated benzophenone scaffold is a potential pharmacophore for kinase inhibitors or GPCR-targeted drugs due to its lipophilicity and metabolic stability .

- Material Science : Fluorinated aromatic systems are explored for liquid crystals or OLEDs, where the compound’s electron-deficient structure may enhance charge transport .

Advanced Research Questions

Q. How to design a multi-step synthesis protocol for this compound, considering fluorination regioselectivity and piperidine stability?

- Methodological Answer :

- Stepwise Fluorination : Begin with 3,4,5-trifluorobenzoic acid, convert to benzoyl chloride, and couple with piperidinomethyl-magnesium bromide under Grignard conditions .

- Protection Strategies : Use Boc-protected piperidine intermediates to prevent undesired side reactions during fluorination steps. Deprotection with TFA/CH₂Cl₂ (1:4) at 0°C .

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and address piperidine ring oxidation by adding antioxidants (e.g., BHT) .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (solvent: CDCl₃ vs. DMSO-d₆, concentration 10–20 mM) and compare with computational predictions (ChemDraw or ACD/Labs).

- Isotopic Labeling : Use ¹³C-labeled precursors to clarify ambiguous carbon signals.

- Chromatographic Purity : Employ HPLC with a C18 column and mobile phase (methanol/buffer, 65:35) as per pharmacopeial protocols to rule out impurity interference .

Q. What methodological approaches are recommended to evaluate the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Stress Testing :

- Thermal Stability : Heat samples at 40–80°C for 24–72 hours; monitor decomposition via GC-MS.

- Photostability : Expose to UV light (λ = 254 nm) and track degradation using UV-Vis spectroscopy (absorbance at 280 nm) .

- pH-Dependent Stability : Prepare buffer solutions (pH 2–9) and analyze hydrolytic degradation via LC-MS. Use sodium 1-octanesulfonate (pH 4.6) for ion-pairing chromatography to detect polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.